2-[(4-Cyano-5-methyl-3-isothiazolyl)sulfanyl]acetohydrazide
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Overview
Description
“2-[(4-Cyano-5-methyl-3-isothiazolyl)sulfanyl]acetohydrazide” is a chemical compound with the CAS Number: 338395-68-9. It has a molecular weight of 228.3 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H8N4OS2/c1-4-5(2-8)7(11-14-4)13-3-6(12)10-9/h3,9H2,1H3,(H,10,12) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
The compound is a solid with a molecular weight of 228.3 . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Synthesis and Pharmacological Properties
- 2-[(4-Cyano-5-methyl-3-isothiazolyl)sulfanyl]acetohydrazide has been involved in the synthesis of various pharmacologically active compounds. For example, its reaction with isothiocyanates led to the formation of new thiosemicarbazides with potential effects on the central nervous system (CNS) in mice (Maliszewska-Guz et al., 2005).
Antimicrobial and Antifungal Activities
- Several derivatives of 2-[(4-Cyano-5-methyl-3-isothiazolyl)sulfanyl]acetohydrazide have shown significant antimicrobial, MIC, and antioxidant activity. This includes compounds synthesized by fusing it with substituted aromatic aldehyde, which displayed appreciable antimicrobial and antioxidant activity (Fathima et al., 2022).
Anti-inflammatory and Analgesic Activities
- Derivatives of this compound have been tested for anti-inflammatory activity, showing moderate to considerable results. This includes benzimidazole derivatives synthesized from reactions with different aromatic aldehydes (Manjula et al., 2011).
Structural and Supramolecular Studies
- The compound has been used in the synthesis of complex ligands for Group 12 elements, aiding in the study of molecular and supramolecular structures through X-ray diffractometry (Castiñeiras et al., 2019).
Antioxidant Properties
- Some derivatives of 2-[(4-Cyano-5-methyl-3-isothiazolyl)sulfanyl]acetohydrazide, like those synthesized from 2-[(3-{2-[(4-methylphenyl)amino]ethyl}-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-yl)sulfanyl]acetohydrazide, have demonstrated notable antioxidant abilities (Šermukšnytė et al., 2022).
Antitumor Activities
- Some compounds derived from this chemical have shown promising antitumor activities. This includes novel cyclobutane containing triazoles derivatives synthesized from it, which displayed good antitumor activity (Koparir, 2019).
Enzyme Inhibition Studies
- Derivatives have been evaluated for their potential in enzyme inhibition, specifically lipase and α-glucosidase inhibition, showing significant activity (Bekircan et al., 2015).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H312, and H332, which indicate that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
2-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfanyl]acetohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4OS2/c1-4-5(2-8)7(11-14-4)13-3-6(12)10-9/h3,9H2,1H3,(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGSTGMDDFIHIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NS1)SCC(=O)NN)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Cyano-5-methyl-3-isothiazolyl)sulfanyl]acetohydrazide |
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